Stereochemical Identity: (2RS) Racemic Diastereomeric Mixture vs. (2S)-Narirutin Single Enantiomer
Isonaringin (CAS 108815-81-2) is unequivocally defined by the USP as the (RS) racemic mixture of diastereomers, i.e., (2RS)-narirutin, whereas the natural product commonly referred to as narirutin (CAS 14259-46-2) is the (2S)-enantiomer . This stereochemical distinction is not merely nomenclatural: the USP reference standard monograph explicitly assigns CAS 108815-81-2 for the racemic form to be used in compendial quality tests and assays, including the Hesperidin monograph . The (2RS) designation carries direct implications for optical rotation measurements, chiral chromatographic purity evaluation, and regulatory submission data packages (e.g., ANDA impurity profiling), where the racemic standard is the required reference material for narirutin-related substance determination [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (2RS)-Narirutin (mixture of diastereomers); CAS 108815-81-2; USP Reference Standard 1349670 |
| Comparator Or Baseline | (2S)-Narirutin (single enantiomer); CAS 14259-46-2; natural citrus isolate |
| Quantified Difference | Racemic mixture (equimolar 2R and 2S) vs. enantiomerically pure 2S form; distinct CAS registry entries and pharmacopeial monograph assignments |
| Conditions | USP-NF compendial specifications; Sigma-Aldrich/ USP catalog designation; TLC Standards catalog as '(2RS)-Narirutin (Mixture of Diastereomers)' |
Why This Matters
In regulated analytical environments (QC release testing, ANDA submissions, pharmacopeial compliance), using the incorrect stereochemical form (e.g., natural (2S)-narirutin instead of the USP-specified (2RS)-isonaringin) can lead to out-of-specification results, method failure during validation, and regulatory citation.
- [1] VWR International. (2RS)-Narirutin (Mixture of Diastereomers) Pharmaceutical Reference Standard. Supplier: TLC Standards. Catalog N-079004. View Source
